Cas no 2138215-06-0 (5-(3-fluoro-2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid)

5-(3-fluoro-2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(3-fluoro-2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid
- EN300-1120228
- 2138215-06-0
-
- Inchi: 1S/C9H4FIN2O3/c10-5-3-1-2-4(6(5)11)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15)
- InChI Key: HSBPAVGTRXQMNB-UHFFFAOYSA-N
- SMILES: IC1C(=CC=CC=1C1=NC(C(=O)O)=NO1)F
Computed Properties
- Exact Mass: 333.92507g/mol
- Monoisotopic Mass: 333.92507g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 76.2Ų
5-(3-fluoro-2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1120228-5.0g |
5-(3-fluoro-2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid |
2138215-06-0 | 5g |
$3770.0 | 2023-06-09 | ||
Enamine | EN300-1120228-10.0g |
5-(3-fluoro-2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid |
2138215-06-0 | 10g |
$5590.0 | 2023-06-09 | ||
Enamine | EN300-1120228-0.05g |
5-(3-fluoro-2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid |
2138215-06-0 | 95% | 0.05g |
$768.0 | 2023-10-27 | |
Enamine | EN300-1120228-0.25g |
5-(3-fluoro-2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid |
2138215-06-0 | 95% | 0.25g |
$840.0 | 2023-10-27 | |
Enamine | EN300-1120228-1.0g |
5-(3-fluoro-2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid |
2138215-06-0 | 1g |
$1299.0 | 2023-06-09 | ||
Enamine | EN300-1120228-2.5g |
5-(3-fluoro-2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid |
2138215-06-0 | 95% | 2.5g |
$1791.0 | 2023-10-27 | |
Enamine | EN300-1120228-5g |
5-(3-fluoro-2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid |
2138215-06-0 | 95% | 5g |
$2650.0 | 2023-10-27 | |
Enamine | EN300-1120228-1g |
5-(3-fluoro-2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid |
2138215-06-0 | 95% | 1g |
$914.0 | 2023-10-27 | |
Enamine | EN300-1120228-0.5g |
5-(3-fluoro-2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid |
2138215-06-0 | 95% | 0.5g |
$877.0 | 2023-10-27 | |
Enamine | EN300-1120228-0.1g |
5-(3-fluoro-2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid |
2138215-06-0 | 95% | 0.1g |
$804.0 | 2023-10-27 |
5-(3-fluoro-2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid Related Literature
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
Additional information on 5-(3-fluoro-2-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid
5-(3-Fluoro-2-Iodophenyl)-1,2,4-Oxadiazole-3-Carboxylic Acid: A Comprehensive Overview
5-(3-Fluoro-2-Iodophenyl)-1,2,4-Oxadiazole-3-Carboxylic Acid is a highly specialized organic compound with the CAS number 2138215-06-0. This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two adjacent oxygen and nitrogen atoms. The presence of fluorine and iodine substituents on the aromatic ring introduces unique electronic and steric properties, making this compound a subject of interest in various fields of research.
The structure of 5-(3-Fluoro-2-Iodophenyl)-1,2,4-Oxadiazole-3-Carboxylic Acid is characterized by a 1,2,4-oxadiazole ring fused with a phenyl group that carries both fluorine and iodine substituents. The carboxylic acid group attached to the oxadiazole ring further enhances its reactivity and functional versatility. This compound has been studied extensively for its potential applications in drug discovery, materials science, and analytical chemistry.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 5-(3-Fluoro-2-Iodophenyl)-1,2,4-Oxadiazole-3-Carboxylic Acid. Researchers have employed various strategies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize the production process. These methods not only improve yield but also reduce reaction time and environmental impact.
The pharmacological activity of this compound has been a focal point of recent studies. Investigations into its biological effects have revealed potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate key enzymes involved in these conditions makes it a promising candidate for further preclinical trials.
In addition to its therapeutic potential, 5-(3-Fluoro-2-Iodophenyl)-1,2,4-Oxadiazole-3-Carboxylic Acid has shown remarkable properties in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in the development of advanced sensors and catalysts. These applications underscore its versatility across multiple disciplines.
The incorporation of fluorine and iodine substituents into the aromatic ring significantly influences the electronic properties of this compound. Fluorine's electronegativity enhances the stability of the molecule, while iodine's larger atomic size introduces steric hindrance. These characteristics make the compound highly suitable for use in medicinal chemistry as a scaffold for designing bioactive molecules.
Recent studies have also explored the analytical applications of 5-(3-Fluoro-2-Iodophenyl)-1,2,4-Oxadiazole-3-Carboxylic Acid. Its ability to act as a chelating agent has been leveraged in the development of novel sensors for heavy metal ions. This application highlights its potential role in environmental monitoring and quality control processes.
The synthesis and characterization of this compound have been documented in numerous scientific journals. Researchers have employed advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to confirm its structure and purity. These studies provide a robust foundation for further exploration into its properties and applications.
In conclusion, 5-(3-Fluoro-2-Iodophenyl)-1,2,4-Oxadiazole-3-Carboxylic Acid is a multifaceted compound with significant potential across various scientific domains. Its unique structural features and functional groups make it an invaluable tool for researchers seeking innovative solutions in drug discovery, materials science, and analytical chemistry.
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